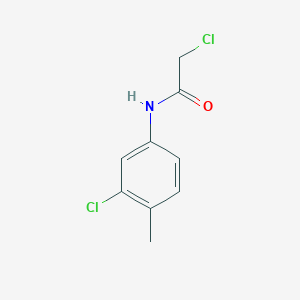

2-chloro-N-(3-chloro-4-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKYKSAIETVAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284882 | |

| Record name | 2-chloro-N-(3-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-97-4 | |

| Record name | 2-chloro-N-(3-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3'-DICHLORO-P-ACETOTOLUIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a thorough understanding of the foundational chemical intermediates is paramount to the success of complex drug discovery and development programs. These molecules, while not the final active pharmaceutical ingredient (API), are the critical building blocks upon which therapeutic innovation is built. This guide is dedicated to one such molecule: 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. It aims to provide a comprehensive resource, moving beyond a simple datasheet to offer insights into its properties, synthesis, and potential applications, grounded in established scientific principles and practical laboratory considerations. The structure of this document is designed to be intuitive, allowing for a deep dive into the specific areas of interest for the practicing scientist.

Section 1: Chemical Identity and Core Properties

Nomenclature and Identification

The compound of interest is systematically named This compound . For ease of reference in research and procurement, its Chemical Abstracts Service (CAS) Registry Number is 99585-97-4 .

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of a chemical intermediate is crucial for its proper handling, reaction setup, and purification. While experimentally determined data for this specific compound is not extensively published, we can infer and summarize its key properties based on supplier information and the known characteristics of structurally related N-arylacetamides.

| Property | Value | Source |

| CAS Number | 99585-97-4 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₉Cl₂NO | Chemcd |

| Molecular Weight | 218.08 g/mol | Chemcd |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Note: The lack of publicly available, experimentally verified data for properties such as melting point, boiling point, and solubility highlights the specialized nature of this compound. Researchers should perform their own characterization upon synthesis or acquisition.

Section 2: Synthesis and Mechanism

The synthesis of N-arylacetamides is a well-established transformation in organic chemistry, typically proceeding through the acylation of an aniline derivative. The logical and most common synthetic route to this compound involves the reaction of 3-chloro-4-methylaniline with chloroacetyl chloride.

Reaction Principle

The core of this synthesis is a nucleophilic acyl substitution. The nitrogen atom of the primary amine (3-chloro-4-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of N-arylacetamides.[1][2][3] Optimization may be required based on laboratory conditions and desired purity.

Materials:

-

3-chloro-4-methylaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or benzene)

-

Tertiary amine base (e.g., triethylamine or pyridine)

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a tertiary amine base (1.1 to 1.5 equivalents) to the solution. This base acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the starting aniline.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride (1.0 to 1.2 equivalents), dissolved in a small amount of the anhydrous solvent, to the stirred solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5-10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution to remove the tertiary amine hydrochloride salt.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Mechanistic Rationale and Visualization

The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride. The use of a non-nucleophilic base is essential to neutralize the HCl generated without competing with the aniline nucleophile.

Caption: Synthetic pathway for this compound.

Section 3: Applications in Drug Discovery and Development

N-substituted-2-phenylacetamide derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[4][5] These activities include analgesic, anticonvulsant, pesticidal, and cytostatic effects.[4][5] The biological efficacy of these molecules is closely tied to their physicochemical and structural properties.[4][5]

The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of a reactive chloroacetyl group allows for further chemical modifications, making it a versatile building block.

Role as a Synthetic Intermediate

The primary application of this compound in drug development is as a precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The chlorine atom in the chloroacetyl moiety is a good leaving group, readily displaced by nucleophiles such as amines, thiols, and alcohols. This reactivity allows for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.

For instance, N-arylacetamides are key intermediates in the synthesis of compounds with potential antimicrobial and anti-inflammatory activities.[6] Research has shown that N-(substituted phenyl)-2-chloroacetamides can serve as precursors for molecules with efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts.[7]

Potential Biological Activities of Analogs

While specific biological data for this compound is not widely reported, studies on analogous N-substituted phenylacetamides provide insights into its potential. The nature and position of substituents on the phenyl ring can significantly influence the biological activity.[7] For example, halogenated N-phenylacetamides have demonstrated notable antimicrobial properties.[6][7] The presence of the two chlorine atoms and a methyl group on the phenyl ring of the title compound suggests that it and its derivatives could be interesting candidates for screening in various biological assays.

Section 4: Safety, Handling, and Analytical Considerations

Hazard Identification and Safety Precautions

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[10]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[10]

-

Respiratory Protection: Not typically required if handled in a fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[10]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[10]

-

In case of skin contact: Wash off with soap and plenty of water.[10]

-

If inhaled: Move the person into fresh air.[10]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[10]

In all cases of exposure, seek medical attention if symptoms persist.

Analytical Methods for Characterization

The purity and identity of synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methyl group, the methylene protons of the chloroacetyl group, and the amide N-H proton.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch and the amide carbonyl (C=O) stretch.[1]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.[1]

-

Melting Point Analysis: A sharp melting point is a good indicator of the purity of the crystalline solid.

Section 5: Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is based on well-understood principles of organic chemistry, and its reactive nature makes it a versatile building block for the creation of more complex and potentially bioactive molecules. While a comprehensive dataset of its physical and toxicological properties is not yet publicly available, this guide provides a solid foundation for its safe handling, synthesis, and application in a research setting. As with any chemical, a thorough risk assessment should be conducted before its use, and all handling should be performed by trained personnel in a suitable laboratory environment.

References

- Oauf, A. A., Eldawy, M. A., & Farag, H. H. (1971). New compounds: synthesis of certain p-alkoxyphenylacetamide derivatives as potential analgesic agents. Journal of Pharmaceutical Sciences, 60(1), 158–159.

- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.

- Efficacy of Halogenated N-Phenylacetamide and Related Derivatives in Biological Assays: A Compar

- Retention Behavior and Biological Activity of N-Substituted-2-Phenylacetamide Derivates.

- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central.

- chloroacetamide. Organic Syntheses Procedure.

- 2-chloro-N-(3,4-dimethylphenyl)

- Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research.

- Safety D

- 2-chloro-N-(2,3-dimethylphenyl)acetamide. PubChem.

- 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. PubChem.

- Safety D

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

- Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione deriv

- Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.

- 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem.

- Safety D

- 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central.

- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.

- 2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide. Smolecule.

- (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide.

Sources

- 1. ijpsr.info [ijpsr.info]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RETENTION BEHAVIOR AND BIOLOGICAL ACTIVITY OF N-SUBSTITUTED-2-PHENYLACETAMIDE DERIVATES | CONTEMPORARY MATERIALS [doisrpska.nub.rs]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-aryl acetamides represent a significant class of organic compounds with diverse applications, notably in the agrochemical and pharmaceutical industries.[1] The introduction of various substituents onto the phenyl ring and the acetamide group allows for the fine-tuning of their biological activity and physicochemical properties. The compound 2-chloro-N-(3-chloro-4-methylphenyl)acetamide is a member of this class, possessing a unique substitution pattern that suggests potential for biological activity. Understanding its physical and chemical properties is a critical first step in any research and development endeavor. This guide provides a detailed examination of these properties, blending theoretical knowledge with practical, field-proven experimental protocols.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and unambiguous identifiers.

IUPAC Name: this compound

Molecular Formula: C₉H₉Cl₂NO

Structure:

Molecular Structure of this compound

While a specific CAS number for this compound is not prominently listed in major chemical databases, related compounds are well-documented, such as 2-chloro-N-(3-methylphenyl)acetamide (CAS 32428-61-8)[2] and 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5).[3]

Estimated Physicochemical Properties

The following table summarizes the estimated and calculated physicochemical properties of this compound. These estimations are derived from the analysis of structurally similar compounds and the application of quantitative structure-property relationship (QSPR) principles.

| Property | Estimated Value | Comments and Rationale |

| Molecular Weight | 218.08 g/mol | Calculated based on the molecular formula (C₉H₉Cl₂NO). |

| Appearance | White to off-white crystalline solid | Based on the typical appearance of related N-aryl acetamides.[4] |

| Melting Point | 110-125 °C | Estimated based on the melting points of analogous compounds such as N-(3-chloro-4-methylphenyl)acetamide (105-107 °C) and the introduction of the chloroacetyl group which typically increases the melting point. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar nature. Decomposition at elevated temperatures is common for such compounds. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, DMSO) | The presence of two chlorine atoms and a methyl group on the phenyl ring increases lipophilicity, leading to low water solubility. The amide functionality allows for solubility in polar organic solvents. |

| logP (Octanol-Water Partition Coefficient) | ~3.5 | Estimated based on the increased lipophilicity from the two chlorine atoms and the methyl group. This value suggests a moderate potential for bioaccumulation. |

Synthesis and Reactivity

Synthesis Pathway

The most common and efficient method for the synthesis of N-aryl 2-chloroacetamides is the chloroacetylation of the corresponding aniline derivative.[1] This reaction involves the nucleophilic attack of the amino group of 3-chloro-4-methylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride.

General Synthesis Pathway

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-aryl acetamides.[5]

Materials:

-

3-chloro-4-methylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Ethanol (for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of 3-chloro-4-methylaniline in 30 mL of glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add 11 mmol of chloroacetyl chloride dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium acetate until the precipitation of the crude product is complete.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain the purified this compound.

-

Dry the purified product under vacuum.

Chemical Reactivity

The primary site of reactivity in this compound is the electrophilic carbon atom of the chloromethyl group. This makes the compound susceptible to nucleophilic substitution reactions, where the chlorine atom is displaced by a variety of nucleophiles.[6] This reactivity is a key feature for its potential use as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The amide bond itself is generally stable but can be hydrolyzed under strong acidic or basic conditions.

Nucleophilic Substitution Reactivity

Experimental Determination of Physicochemical Properties

To obtain definitive data, the following internationally recognized experimental protocols are recommended. These methods are based on the OECD Guidelines for the Testing of Chemicals, ensuring data quality and comparability.[7]

Melting Point Determination (OECD Guideline 102)

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (capillary method)

-

Capillary tubes

-

Thermometer or digital temperature probe

Procedure:

-

Finely powder a small sample of the dried substance.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point of the substance.

Boiling Point Determination (OECD Guideline 103)

Principle: This method determines the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.

Apparatus:

-

Distillation apparatus or a device for determining boiling point by the Siwoloboff method.

-

Heating mantle

-

Thermometer or digital temperature probe

Procedure (Siwoloboff Method):

-

Place a small amount of the substance in a test tube.

-

Invert a smaller, sealed capillary tube and place it in the test tube.

-

Heat the test tube in a controlled manner.

-

Observe the stream of bubbles escaping from the inverted capillary.

-

The boiling point is the temperature at which the bubble stream ceases and the liquid begins to enter the capillary tube upon cooling.

Water Solubility Determination (OECD Guideline 105)

Principle: This guideline describes the flask method for determining the water solubility of substances.

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge or filtration apparatus

-

A suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of the substance to a known volume of water in a flask.

-

Stir the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid from the aqueous solution by centrifugation or filtration.

-

Analyze the concentration of the substance in the clear aqueous phase using a validated analytical method.

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 117)

Principle: This method utilizes High-Performance Liquid Chromatography (HPLC) to determine the n-octanol/water partition coefficient (logP), which is a measure of a substance's lipophilicity.

Apparatus:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., methanol/water mixture)

-

Reference standards with known logP values

Procedure:

-

Prepare a calibration curve by injecting a series of reference standards with known logP values and recording their retention times.

-

Dissolve the test substance in the mobile phase and inject it into the HPLC system.

-

Determine the retention time of the test substance.

-

Calculate the logP of the test substance by interpolating its retention time on the calibration curve.

Spectral Data (Predicted)

While experimental spectra are not available, the following are predicted key features based on the molecular structure:

-

¹H NMR: Signals corresponding to the aromatic protons on the trisubstituted phenyl ring, a singlet for the methyl group, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the amide proton.

-

¹³C NMR: Resonances for the nine carbon atoms, including those in the aromatic ring, the methyl group, the carbonyl group, and the chloromethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), and C-Cl stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (218.08 g/mol ) with a characteristic isotopic pattern due to the two chlorine atoms.

Safety and Handling

Based on the safety data for related chloroacetamide compounds, this compound should be handled with care.[8][9][10]

-

Potential Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the physical and chemical properties of this compound. By leveraging data from analogous compounds and established scientific principles, we have presented a comprehensive profile of this molecule. The inclusion of standardized, authoritative experimental protocols from the OECD offers a clear pathway for researchers to obtain precise, verifiable data. It is our hope that this guide will serve as a foundational resource for scientists and professionals in the field of drug development, facilitating further research into the potential applications of this and related compounds.

References

- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central.

- 16634-82-5(2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Product Description. ChemicalBook.

- 2-chloro-N-(3,4-dimethylphenyl)

- 2-chloro-N-(3-methylphenyl)acetamide | CAS 32428-61-8. Santa Cruz Biotechnology.

- Scheme 4. Synthesis of N-substituted chloroacetamides.

- 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. PubChem.

- A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Benchchem.

- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- SAFETY D

- 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. PubChem.

- 2-Chloro-N-(3-cyanophenyl)acetamide. Sigma-Aldrich.

- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide. Sigma-Aldrich.

- 2564-05-8| Chemical Name : 2-Chloro-n-(3-chlorophenyl)acetamide.

- Acetamide,2-chloro-N-(2-methylphenyl)- | CAS#:37394-93-7. Chemsrc.

- (PDF) N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study.

- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide.

- OECD Guidelines for the Testing of Chemicals.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.

- 2-Chloroacetamide. Eurofins.

- SAFETY D

- Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG.

- 2-Chloro-N-methyl-N-(3-methylphenyl)acetamide | 30264-75-6. ChemicalBook.

- 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1 H NMR. ChemicalBook.

- 2-chloro-N-(2,6-dimethylphenyl)acetamide, 98%. Thermo Fisher Scientific.

- Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST WebBook.

- 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals.

- Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti.

- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ijpsr.info [ijpsr.info]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. eurofinsus.com [eurofinsus.com]

- 10. chemos.de [chemos.de]

An In-Depth Technical Guide to 2-chloro-N-(3-chloro-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure, chemical properties, and synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a compound of interest in synthetic chemistry and potential drug discovery. As a member of the N-aryl acetamide class, its chemical reactivity and biological activity are subjects of ongoing research.

Molecular Identity and Structure

This compound is a disubstituted aromatic amide. Its core structure consists of a chloroacetamide group linked via a nitrogen atom to a 3-chloro-4-methylphenyl ring.

Key Identifiers:

The structural arrangement of these functional groups dictates the molecule's reactivity, particularly the electrophilic nature of the aromatic ring and the nucleophilic substitution potential at the alpha-carbon of the acetamide group.

Molecular Visualization

The following diagram illustrates the two-dimensional chemical structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The molecular weight and formula are fundamental properties for any chemical compound, essential for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 218.08 g/mol | [2][3] |

| Molecular Formula | C₉H₉Cl₂NO | [1][2] |

| Synonyms | 2,3'-DICHLORO-P-ACETOTOLUIDIDE | [1] |

Synthesis Methodology

While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a standard and reliable method can be inferred from the well-established synthesis of N-aryl acetamides.[4] The primary route involves the acylation of the corresponding aniline with a chloroacetylating agent.

Proposed Synthetic Pathway

The synthesis logically proceeds via the reaction of 3-chloro-4-methylaniline with chloroacetyl chloride. This is an electrophilic substitution at the nitrogen atom of the aniline.

Caption: Proposed synthesis pathway for the target compound.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on common methods for this type of reaction.[5] Optimization of solvent, temperature, and reaction time would be necessary for this specific substrate.

-

Dissolution: Dissolve 3-chloro-4-methylaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture in an ice bath (0-5 °C) to control the exothermic reaction.

-

Acylation: Add chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 hours). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash it with brine, and dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications and Research Context

N-aryl acetamides are a class of compounds with a broad spectrum of reported biological activities and are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[4] The presence of reactive sites—the chloro-substituted acetamide moiety and the substituted phenyl ring—makes this compound a versatile precursor for further chemical modifications.

Potential research applications could include:

-

Herbicide Development: Chloroacetamides are a known class of herbicides.

-

Antimicrobial Research: Many N-aryl acetamides have been investigated for antibacterial and antifungal properties.

-

Medicinal Chemistry: This compound can serve as a building block for the synthesis of novel therapeutic agents.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 99585-97-4) is not publicly available. However, based on the safety profiles of structurally similar chloroacetamides, the following hazards should be anticipated:

-

Skin and Eye Irritation: Direct contact may cause irritation.[6]

-

Harmful if Swallowed: Oral ingestion may be toxic.[7]

-

Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

Recommended Handling Precautions:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid creating dust when handling the solid material.

-

Wash hands thoroughly after handling.

For detailed safety protocols, it is always best practice to consult the SDS for a closely related compound from a reliable supplier.

References

-

ChemCD. This compound | 99585-97-4. [Link]

-

PubChem. 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. [Link]

-

PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. [Link]

-

Chemical-Suppliers.com. Product Search. [Link]

Sources

- 1. This compound | 99585-97-4 ,CCD00022312,MFCD00032562 - Product Detail - Chemical Cloud Database [chemcd.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.info [ijpsr.info]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Guide to the Synthesis of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide: A Key Synthetic Intermediate

Introduction

N-arylacetamides are a critical class of compounds that serve as versatile intermediates in the development of pharmaceuticals, agrochemicals, and other bioactive molecules.[1][2] Their chemical structure allows for further functional modifications, particularly through nucleophilic substitution of the chlorine atom on the acetyl group.[3] This guide provides an in-depth, field-proven methodology for the synthesis of a specific N-arylacetamide, 2-chloro-N-(3-chloro-4-methylphenyl)acetamide.

The primary synthesis route discussed herein is the N-acylation of 3-chloro-4-methylaniline with 2-chloroacetyl chloride. This method is a robust and widely applicable example of amide bond formation.[4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol for its execution, and outline the necessary procedures for purification and characterization to ensure a high-purity final product. This document is intended for researchers and professionals in organic synthesis and drug development, offering both a practical protocol and an understanding of the causality behind the experimental choices.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-chloro-4-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the amide bond. A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Overall Reaction:

Figure 1: General reaction scheme for the acylation of 3-chloro-4-methylaniline.

Experimental Protocol: Synthesis Workflow

This section provides a comprehensive, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

All reagents should be of analytical grade and used as received unless otherwise noted.

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Role |

| 3-chloro-4-methylaniline | 95-74-9 | 141.59 | Starting Material (Nucleophile) |

| 2-chloroacetyl chloride | 79-04-9 | 112.94 | Reagent (Electrophile) |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Solvent |

| Triethylamine (TEA) | 121-44-8 | 101.19 | Base (HCl Scavenger) |

| Deionized Water | 7732-18-5 | 18.02 | Work-up/Washing |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying Agent |

| Ethanol | 64-17-5 | 46.07 | Recrystallization Solvent |

Synthesis Workflow Diagram

The overall synthesis process can be visualized as a sequence of distinct stages, from initial setup to the isolation of the crude product.

Caption: A workflow diagram illustrating the synthesis of the crude product.

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylaniline (5.0 g, 35.3 mmol) and triethylamine (4.3 g, 5.9 mL, 42.4 mmol) in 40 mL of anhydrous tetrahydrofuran (THF).

-

Expertise & Experience: Anhydrous THF is used as the solvent because it is inert to the reactants and effectively dissolves the starting aniline. Triethylamine is a common organic base chosen to neutralize the HCl generated during the reaction. An excess of the base ensures complete neutralization.

-

-

Cooling: Place the reaction flask in an ice-salt bath and stir the mixture for 15 minutes until the internal temperature reaches 0-5 °C.

-

Expertise & Experience: The acylation reaction is highly exothermic. Initial cooling is crucial to control the reaction rate, prevent potential side reactions, and ensure safety.[5]

-

-

Addition of Acylating Agent: Add 2-chloroacetyl chloride (4.4 g, 3.1 mL, 38.8 mmol) dropwise to the stirred solution over 20-30 minutes, ensuring the temperature does not rise above 10 °C.[4]

-

Expertise & Experience: Slow, dropwise addition is a critical control parameter for managing the exothermicity of the reaction. Rapid addition can lead to a sudden temperature spike, potentially causing the solvent to boil and leading to the formation of undesired byproducts.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-6 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase until the starting aniline spot is no longer visible.

-

Work-up and Isolation: Once the reaction is complete, pour the mixture into 150 mL of ice-cold water with stirring. A solid precipitate will form.

-

Trustworthiness: Pouring the reaction mixture into water serves two purposes: it quenches any remaining reactive 2-chloroacetyl chloride and precipitates the organic product, which is typically insoluble in water.

-

-

Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove triethylamine hydrochloride and any other water-soluble impurities.

-

Drying: Air-dry the collected solid to obtain the crude this compound.

Purification and Characterization

The crude product must be purified and its identity confirmed through rigorous analytical techniques.

Purification and Analysis Workflow Diagram

Caption: Workflow for the purification and analytical characterization.

Purification by Recrystallization

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature. Crystals should begin to form.

-

Once crystallization appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The structure and purity of the final product are confirmed using standard analytical methods.[6][7]

-

Melting Point: A sharp melting point range indicates high purity.

-

FT-IR (Infrared Spectroscopy): Expected characteristic peaks include:

-

~3300 cm⁻¹ (N-H stretch, secondary amide)

-

~1670 cm⁻¹ (C=O stretch, amide I band)

-

~1540 cm⁻¹ (N-H bend, amide II band)

-

~750 cm⁻¹ (C-Cl stretch)

-

-

¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Expected signals would correspond to the aromatic protons, the methyl group protons, the N-H proton, and the methylene (CH₂) protons of the chloroacetyl group.

-

Mass Spectrometry (MS): The molecular ion peak ([M+]) should correspond to the molecular weight of the product (C₉H₉Cl₂NO = 218.09 g/mol ), showing a characteristic isotopic pattern for two chlorine atoms.

References

-

Yusufov, M.S., Abdushukurov, A.K., Kholikov, T.S., Sasmakov, S.A., Eshboev, F.B., Abdurakhmanov, J.M., & Azimova, Sh.S. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]

-

Unknown. (2012). Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharma Sciences and Research. [Link]

-

Jacobs, W. A., & Heidelberger, M. (n.d.). Chloroacetamide. Organic Syntheses Procedure. [Link]

-

NIST. (n.d.). Acetamide, 2-chloro-N-(4-methylphenyl)-. NIST WebBook. [Link]

-

Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

- Google Patents. (n.d.). Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

PubChem. (n.d.). 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide. PubChem. [Link]

-

ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Yusufov, M.S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]

-

NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST WebBook. [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. [Link]

-

Patil, S.L., et al. (2012). A facile amidation of chloroacetyl chloride using DBU. Indian Journal of Chemistry, Section B. [Link]

-

Missioui, M., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Balaji, B.S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Reddit. (n.d.). Acylation with chloroacetyl chloride. r/AskChemistry. [Link]

-

Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. [Link]

-

PrepChem.com. (n.d.). Synthesis of (S)-2-chloro-N-[1-(hydroxymethyl)-3-methylbutyl]acetamide. PrepChem.com. [Link]

- Google Patents. (n.d.). Method for synthesizing 3-chloro-4-methylaniline.

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. reddit.com [reddit.com]

- 6. media.neliti.com [media.neliti.com]

- 7. neliti.com [neliti.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide

A Note to the Researcher: As of the latest literature review, specific biological activity data for 2-chloro-N-(3-chloro-4-methylphenyl)acetamide is not extensively documented in publicly available sources. This guide, therefore, serves as a comprehensive framework for a senior application scientist to investigate its potential biological activities. It synthesizes established knowledge of the broader chloroacetamide class of compounds and provides detailed, field-proven methodologies to elucidate the specific properties of this target molecule.

Introduction: The Chloroacetamide Scaffold - A Foundation for Bioactivity

Chloroacetamide derivatives are a versatile class of compounds recognized for their wide-ranging biological activities.[1][2] Their primary mechanism of action is rooted in the electrophilic nature of the chloroacetyl group, which readily forms covalent bonds with nucleophilic residues, most notably the thiol group of cysteine residues in proteins.[1] This irreversible covalent modification can lead to the inactivation of key enzymes, disrupting critical cellular pathways.[1] This foundational mechanism underpins their application as herbicides, antimicrobials, and even as covalent inhibitors in drug discovery.[1][2]

Given the structural alerts present in this compound—namely the reactive chloroacetamide "warhead" and a substituted phenyl ring which influences properties like lipophilicity—it is logical to hypothesize a range of potential biological effects.[3] These may include cytotoxic, antimicrobial, and enzyme-inhibitory activities. This guide outlines a systematic approach to explore these possibilities.

Foundational Analysis: In Silico Prediction of Bioactivity

Before embarking on wet-lab experiments, in silico methods can provide valuable, predictive insights into the potential biological targets and pharmacokinetic properties of this compound.[4][5] These computational approaches do not replace experimental validation but are instrumental in hypothesis generation and prioritizing experimental efforts.[4]

Key In Silico Approaches

-

Ligand-Based Target Prediction: This method leverages the principle that structurally similar molecules often exhibit similar biological activities.[4] By comparing the structure of our target compound to databases of molecules with known biological targets (e.g., ChEMBL, PubChem), we can predict potential protein interactions.[6]

-

Reverse Docking: This computational technique screens a library of protein structures to identify potential binding partners for a small molecule of interest.[4] It can help to identify putative targets for this compound.

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters can be estimated computationally. This provides an early assessment of the compound's drug-likeness and potential liabilities.

Expected Data and Interpretation

The output of these in silico analyses will be a list of potential protein targets, predicted binding affinities, and pharmacokinetic properties. This information will be crucial in designing subsequent in vitro assays. For instance, if a particular enzyme is identified as a high-probability target, a specific enzyme inhibition assay can be prioritized.

| Parameter | In Silico Tool/Method | Predicted Outcome | Implication for Wet-Lab Experiments |

| Potential Targets | Reverse Docking, Ligand-Based Similarity | List of proteins with high binding scores | Guides selection of specific enzyme inhibition assays. |

| Lipophilicity (LogP) | Cheminformatics Software | Numerical value | Informs on potential membrane permeability and solubility for assay design. |

| ADMET Properties | Various prediction models | Profile of absorption, distribution, metabolism, excretion, and toxicity | Provides early indication of drug-likeness and potential safety concerns. |

In Vitro Evaluation of Cytotoxic Potential

A fundamental first step in characterizing a novel compound is to assess its cytotoxicity.[7][8] This determines the concentration range at which the compound affects cell viability and proliferation, which is critical for interpreting the results of other biological assays.[7]

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the cytotoxicity of this compound is depicted below.

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Materials:

-

Same as MTT assay, but with SRB solution (0.4% w/v in 1% acetic acid) and Tris-base solution (10 mM).

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with SRB solution for 30 minutes.

-

Washing: Wash with 1% acetic acid to remove unbound dye.

-

Solubilization: Solubilize the bound dye with Tris-base solution.[7]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[7]

-

Data Analysis: Calculate cell viability and IC50 as in the MTT assay.

Expected Data and Interpretation

The primary output will be IC50 values for the test compound against various cell lines. A lower IC50 value indicates higher cytotoxic potency.

| Cell Line | IC50 (µM) after 48h |

| HeLa | [Experimental Data] |

| A549 | [Experimental Data] |

| MCF-7 | [Experimental Data] |

Antimicrobial Activity Screening

The chloroacetamide moiety is present in several known antimicrobial agents.[2][9] Therefore, it is prudent to screen this compound for antibacterial and antifungal activity.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening and quantitative analysis.

Detailed Protocols

This is a preliminary test to determine if the compound has any antimicrobial activity.[10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Appropriate agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)

-

Sterile filter paper disks

-

This compound solution

Protocol:

-

Inoculation: Prepare a standardized microbial inoculum and spread it evenly onto the agar plates.

-

Disk Application: Impregnate sterile disks with a known concentration of the test compound and place them on the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi).

-

Observation: Measure the diameter of the zone of inhibition around the disks.

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.[10]

Materials:

-

Microbial strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

96-well microplates

-

Test compound

Protocol:

-

Serial Dilution: Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.

-

Inoculation: Add a standardized microbial suspension to each well.

-

Incubation: Incubate the plates.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Expected Data and Interpretation

| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| S. aureus | [Experimental Data] | [Experimental Data] |

| E. coli | [Experimental Data] | [Experimental Data] |

| C. albicans | [Experimental Data] | [Experimental Data] |

Enzyme Inhibition Assays

The covalent modification of enzymes is a key mechanism of action for chloroacetamides.[1] Investigating the inhibitory effect of this compound on specific enzymes can provide direct evidence of its biological activity.[11][12]

Potential Enzyme Targets

Based on the known activities of related compounds, potential enzyme targets include:

-

Very-long-chain fatty acid (VLCFA) elongases: A primary target for herbicidal chloroacetamides.[13][14]

-

Penicillin-binding proteins (PBPs): A potential target for antibacterial activity.[2]

-

Lanosterol 14-alpha demethylase: A target for antifungal agents.[2]

-

Kinases and Proteases: The chloroacetamide moiety is used as a "warhead" in covalent inhibitors targeting these enzyme classes in drug discovery.[1]

General Enzyme Inhibition Assay Workflow

Caption: General workflow for an enzyme inhibition assay.

Protocol Outline

-

Reagent Preparation: Prepare solutions of the purified target enzyme, its specific substrate, and the test compound at various concentrations.

-

Reaction Initiation: In a suitable buffer, combine the enzyme and the test compound and pre-incubate to allow for potential covalent bond formation. Initiate the reaction by adding the substrate.

-

Reaction Monitoring: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).[15]

Potential Signaling Pathways

Cytotoxic compounds can induce cell death through various signaling pathways.[7] Based on the covalent modifying nature of chloroacetamides, a plausible mechanism of action could involve the inhibition of key regulatory proteins, leading to the activation of apoptotic pathways.

Caption: Plausible signaling pathway initiated by covalent inhibition.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for the initial investigation into the biological activity of this compound. By systematically applying in silico prediction, cytotoxicity screening, antimicrobial assays, and enzyme inhibition studies, researchers can build a detailed profile of this novel compound. Positive results in any of these areas would warrant further investigation, including mechanism of action studies, in vivo efficacy testing, and lead optimization for potential therapeutic or agrochemical applications.

References

- An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds - Benchchem.

- Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chrom

- Mode of Action for Chloroacetamides and Functionally Rel

- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines - Benchchem.

- Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide deriv

- Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchG

- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- What is an Inhibition Assay? - Blog - Biobide.

- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs.

- Cytotoxicity Assays | Life Science Applic

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH.

- In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC - NIH.

- (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. opentrons.com [opentrons.com]

- 9. ijpsr.info [ijpsr.info]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.biobide.com [blog.biobide.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Whitepaper: A Framework for Determining the Solubility Profile of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide

An In-Depth Technical Guide for the Scientific Professional

Abstract: The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility of the specific molecule, 2-chloro-N-(3-chloro-4-methylphenyl)acetamide. While direct, published solubility data for this compound is scarce, this paper outlines the theoretical principles, predictive assessments, and detailed experimental protocols necessary for researchers to generate a robust and reliable solubility profile. We present a self-validating, systematic approach grounded in established analytical chemistry, designed for researchers, scientists, and drug development professionals.

Introduction: Understanding the Solute

This compound is a substituted acetamide derivative. Its molecular structure, featuring a halogenated phenyl ring and an amide linkage, dictates its physicochemical properties and, consequently, its solubility behavior. The presence of both polar (the amide group capable of hydrogen bonding) and non-polar (the dichlorinated, methylated phenyl ring) moieties suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system.

The accurate determination of its solubility is critical for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and recrystallization.

-

Pharmaceutical Development: Understanding dissolution rates, which is a prerequisite for formulation design and predicting in-vivo absorption.[1]

-

Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires a solvent in which the analyte is fully soluble.[2][3]

The Theoretical Basis of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[4] This maxim is a simplified expression of the complex interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular forces. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is the most significant predictor of solubility. Polar solvents, like water or ethanol, effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, such as hexane or toluene, dissolve non-polar solutes through weaker van der Waals forces.[4]

-

Temperature: For most solid solutes, solubility increases with temperature.[1][4] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the solute's lattice energy.

-

pH: The pH of an aqueous solvent can dramatically affect the solubility of compounds with ionizable functional groups.[1] While the amide group in this compound is generally considered neutral, extreme pH conditions could potentially lead to hydrolysis, which would alter the chemical structure and thus the observed solubility.

Predictive Solubility Assessment

Based on the structure of this compound, we can make informed predictions about its solubility in common laboratory solvents. The molecule's two chlorine atoms and the aromatic ring contribute significantly to its lipophilic (non-polar) character, while the amide group provides a polar, hydrogen-bonding site.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large, non-polar surface area of the dichlorinated phenyl ring is expected to dominate, leading to poor solubility in highly polar water. Alcohols may offer slightly better solubility due to their alkyl portions interacting with the non-polar regions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents have strong dipole moments capable of interacting with the amide group but lack the strong self-associating hydrogen bonds of water, making them excellent solvents for moderately polar organic molecules.[1] |

| Non-Polar | Hexane, Toluene | Low to Very Low | While the molecule has significant non-polar character, the polar amide group will hinder dissolution in purely non-polar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity is similar, and the solvent can effectively solvate the entire molecule. |

The logical relationship between solvent properties and expected solubility is visualized below.

Caption: Logical flow from solvent class to predicted solubility.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[5] This protocol ensures that the solvent becomes fully saturated with the solute, providing an accurate measurement.

Core Requirements:

-

Purity: Both the solute and all solvents must be of high purity to ensure accurate results.[5]

-

Temperature Control: A temperature-controlled orbital shaker or water bath is essential, as solubility is temperature-dependent.[5]

-

Equilibrium: Sufficient time must be allowed for the system to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the point at which the concentration no longer increases.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to agitate for 24-48 hours, or the time determined by the preliminary experiment.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a specific volume of the clear supernatant using a volumetric pipette. Be cautious not to disturb the solid material.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter (compatible with the solvent) to remove any remaining micro-particulates.

-

Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

The following diagram illustrates this experimental workflow.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 3. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

A Technical Guide to the Spectroscopic Characterization of 2-chloro-N-(3-chloro-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the compound 2-chloro-N-(3-chloro-4-methylphenyl)acetamide, a molecule of interest in synthetic chemistry and drug discovery. While publicly available, comprehensive experimental spectra for this specific compound are limited, this document will leverage predictive models and established spectroscopic principles to present a detailed characterization. This approach serves as a robust framework for researchers engaged in the synthesis and identification of novel small molecules.

The structural confirmation of a synthesized compound is a cornerstone of chemical research and development, ensuring the integrity of subsequent biological or material science studies. This guide will delve into the three primary spectroscopic techniques employed for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, the rationale behind experimental parameter selection, and a detailed interpretation of the predicted data for this compound.

The molecular structure of this compound, with the CAS Number 99585-97-4 and a linear formula of C9H9Cl2NO, is the foundation for the predicted spectroscopic data presented herein[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment begins with meticulous sample preparation and instrument setup. The following protocol outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Protocol: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without containing protons that would obscure the analyte's signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a standard 400-600 MHz spectrometer):

-

Insert the sample into the NMR probe.

-

Lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp, well-resolved peaks.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

-

For ¹³C NMR, employ proton decoupling to simplify the spectrum by removing C-H splitting.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | Singlet | 1H | N-H | The amide proton is typically a broad singlet and its chemical shift is highly dependent on concentration and solvent. |

| ~ 7.5 - 7.8 | Multiplet | 3H | Ar-H | The three aromatic protons will appear as a complex multiplet due to their different chemical environments and coupling with each other. |

| ~ 4.2 | Singlet | 2H | -CH₂-Cl | The methylene protons adjacent to the chlorine and carbonyl group are deshielded and appear as a singlet. |

| ~ 2.4 | Singlet | 3H | Ar-CH₃ | The methyl protons on the aromatic ring will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O | The carbonyl carbon of the amide is significantly deshielded. |

| ~ 130 - 140 | Ar-C | Aromatic carbons will appear in this region. The exact shifts are influenced by the substituents. |

| ~ 120 - 130 | Ar-CH | Aromatic carbons bonded to hydrogen. |

| ~ 45 | -CH₂-Cl | The methylene carbon is deshielded by the adjacent chlorine and carbonyl group. |

| ~ 20 | Ar-CH₃ | The methyl carbon is in the typical aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, we can detect the characteristic stretching and bending frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Modern IR spectroscopy often utilizes an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.

-

Sample Analysis: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.

Predicted IR Spectrum

The predicted IR spectrum of this compound will display characteristic absorption bands for its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3300 | N-H Stretch | Amide | The N-H bond stretch in a secondary amide typically appears in this region. |

| ~ 3100-3000 | C-H Stretch | Aromatic | Stretching vibrations of C-H bonds on the aromatic ring. |

| ~ 2950-2850 | C-H Stretch | Aliphatic | Stretching vibrations of the methyl and methylene C-H bonds. |

| ~ 1680 | C=O Stretch | Amide | The carbonyl stretch is a strong, characteristic band for amides. |

| ~ 1550 | N-H Bend | Amide | The bending vibration of the N-H bond. |

| ~ 1600, 1480 | C=C Stretch | Aromatic | Characteristic skeletal vibrations of the aromatic ring. |

| ~ 800-700 | C-Cl Stretch | Chloroalkane | The C-Cl bond stretch. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns.

Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-